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Compound of Interest

4-(2,6-
Compound Name:
Dimethylbenzoyl)isoquinoline

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document addresses the request for a detailed technical guide on the
physicochemical properties of 4-(2,6-Dimethylbenzoyl)isoquinoline. A comprehensive search
of publicly available scientific literature and chemical databases has revealed a significant lack
of specific experimental data for this particular derivative of isoquinoline. While information on
the parent isoquinoline molecule is readily available, data directly pertaining to the melting
point, boiling point, pKa, logP, and solubility of 4-(2,6-Dimethylbenzoyl)isoquinoline could not
be retrieved.

This guide will, therefore, present the known physicochemical properties of the core
isoquinoline structure as a foundational reference. Furthermore, it will provide a qualitative
discussion on the anticipated influence of the 4-(2,6-Dimethylbenzoyl) substituent on these
properties, offering a theoretical framework for researchers working with this or similar
compounds.

Data Unavailability for 4-(2,6-
Dimethylbenzoyl)isoquinoline

Despite extensive searches, no specific experimental values for the key physicochemical
properties of 4-(2,6-Dimethylbenzoyl)isoquinoline were found in the public domain. This
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suggests that the compound may be a novel chemical entity, a research intermediate not yet
fully characterized, or that its properties have not been published in accessible literature. As a
result, the quantitative data and detailed experimental protocols requested for this specific
molecule cannot be provided at this time.

Physicochemical Properties of Isoquinoline

To provide a useful frame of reference, the experimentally determined physicochemical
properties of the parent molecule, isoquinoline, are summarized below. Isoquinoline is a
heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a
benzene ring fused to a pyridine ring.[1][2]

Property Value Source
Molecular Formula CoH7N [2]
Molar Mass 129.16 g/mol [2]
Melting Point 26-28 °C [2]
Boiling Point 242 °C [2]

pKa (of the conjugate acid) 5.14 [2][3]
logP 2.08 [4]
Water Solubility 4520 mg/L (at 25 °C) [4]

Colorless hygroscopic liquid or
Appearance [2][3]
platelets

Theoretical Influence of the 4-(2,6-Dimethylbenzoyl)
Substituent

The introduction of a 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline ring is
expected to significantly alter its physicochemical properties. The following is a qualitative
analysis of these anticipated changes:
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» Melting and Boiling Points: The addition of a large, rigid benzoyl group will substantially
increase the molecular weight and surface area of the molecule compared to isoquinoline.
This will lead to stronger intermolecular van der Waals forces and potentially dipole-dipole
interactions. Consequently, the melting and boiling points of 4-(2,6-
Dimethylbenzoyl)isoquinoline are expected to be significantly higher than those of
isoquinoline.

o Solubility: The benzoyl group is largely nonpolar, which will likely decrease the aqueous
solubility of the compound compared to isoquinoline. The presence of the two methyl groups
on the benzoyl ring may further enhance its lipophilicity. Solubility in organic solvents,
however, is expected to be good.

e pKa: The isoquinoline nitrogen atom is basic.[2] The electronic effect of the benzoyl
substituent at the 4-position will influence this basicity. The benzoyl group is generally
electron-withdrawing, which would be expected to decrease the electron density on the
isoquinoline ring system, including the nitrogen atom. This would make the nitrogen lone pair
less available for protonation, resulting in a lower pKa (i.e., the compound would be less
basic) compared to unsubstituted isoquinoline.

» logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
The large, hydrophobic 2,6-dimethylbenzoyl group will significantly increase the lipophilicity
of the molecule. Therefore, the logP value of 4-(2,6-Dimethylbenzoyl)isoquinoline is
predicted to be considerably higher than that of isoquinoline.

Experimental Determination of Physicochemical
Properties

For researchers synthesizing or working with 4-(2,6-Dimethylbenzoyl)isoquinoline, the
following experimental protocols are standard methods for determining the key
physicochemical properties:

¢ Melting Point: Determined using a melting point apparatus, where a small sample is heated,
and the temperature range over which it melts is recorded.

¢ Boiling Point: Can be determined by distillation. For small quantities, micro-boiling point
determination methods can be used.
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e pKa: Potentiometric titration is a common method. The compound is dissolved in a suitable
solvent (often a water-alcohol mixture) and titrated with a standard acid or base, with the pH
being monitored.

e logP: The shake-flask method is the traditional approach, involving partitioning the
compound between octanol and water and measuring its concentration in each phase.
Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to
estimate logP values.

» Solubility: Can be determined by adding an excess of the compound to a solvent, allowing it
to reach equilibrium, and then measuring the concentration of the dissolved compound.

Conclusion

While specific experimental data for 4-(2,6-Dimethylbenzoyl)isoquinoline is not currently
available in the public domain, this guide provides the foundational physicochemical properties
of the parent isoquinoline molecule. Furthermore, it offers a theoretical framework for predicting
how the 2,6-dimethylbenzoyl substituent will influence these properties. For definitive data,
experimental determination using standard laboratory protocols is required. As research on this
and related compounds progresses, it is anticipated that such data will become available in the
scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1421741#physicochemical-properties-
of-4-2-6-dimethylbenzoyl-isoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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